5-Methoxynaphthalene-1-diazonium

Description

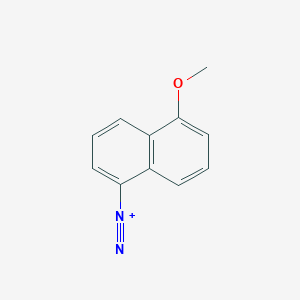

5-Methoxynaphthalene-1-diazonium is an aromatic diazonium salt characterized by a methoxy (-OCH₃) substituent at the 5-position and a diazonium (-N₂⁺) group at the 1-position of the naphthalene ring. Diazonium salts are typically synthesized via diazotization, where a primary aromatic amine reacts with nitrous acid (HNO₂) under acidic conditions. For example, in related systems, 2-aminonaphthalene reacts with acetic acid and sodium nitrite (NaNO₂) to form a diazonium salt, as described in synthetic protocols . These compounds are highly reactive intermediates used in coupling reactions to synthesize azo dyes, pharmaceuticals, and polymers. The methoxy group in this compound likely enhances solubility in polar solvents and influences electronic effects, directing electrophilic substitution reactions.

Properties

CAS No. |

61735-53-3 |

|---|---|

Molecular Formula |

C11H9N2O+ |

Molecular Weight |

185.20 g/mol |

IUPAC Name |

5-methoxynaphthalene-1-diazonium |

InChI |

InChI=1S/C11H9N2O/c1-14-11-7-3-4-8-9(11)5-2-6-10(8)13-12/h2-7H,1H3/q+1 |

InChI Key |

IMEQJKZJGXWXAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2[N+]#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Diazonium Salts of Naphthalene Derivatives

a. 1-Diazoniumnaphthalene (Unsubstituted)

- Structure : Lacks substituents on the naphthalene ring.

- Reactivity : The absence of electron-donating groups like methoxy reduces stability, leading to faster decomposition. Diazonium salts without substituents are prone to hydrolysis or radical reactions under mild conditions.

- Applications : Primarily used in simple azo coupling reactions to form dyes.

b. 1-Diazonium-4-nitronaphthalene

- Structure: Features a nitro (-NO₂) group at the 4-position.

- Reactivity : The nitro group is electron-withdrawing, decreasing the electrophilicity of the diazonium group. This stabilizes the salt but reduces coupling efficiency compared to methoxy-substituted analogs.

- Synthesis: Prepared via diazotization of 4-nitro-1-aminonaphthalene, as seen in reactions involving nitration followed by reduction and diazotization .

Key Differences :

| Property | 5-Methoxynaphthalene-1-diazonium | 1-Diazoniumnaphthalene | 1-Diazonium-4-nitronaphthalene |

|---|---|---|---|

| Substituent Effects | Electron-donating (-OCH₃) | None | Electron-withdrawing (-NO₂) |

| Thermal Stability | Moderate | Low | High |

| Coupling Reactivity | High (directed by -OCH₃) | Moderate | Low |

Methoxy-Substituted Naphthalene Derivatives

a. 1-Methoxynaphthalene

- Structure : Methoxy group at the 1-position.

- Reactivity : Undergoes electrophilic substitution at the 4-position due to the directing effect of -OCH₃. Used as a precursor in Birch reductions (e.g., reaction with Na/NH₃/EtOH yields 1,4-dihydronaphthalene derivatives) .

- Applications : Intermediate in synthesizing pharmaceuticals and agrochemicals.

b. 1-Ethoxy-4-(methoxymethyl)naphthalene

Key Differences :

| Property | This compound | 1-Methoxynaphthalene | 1-Ethoxy-4-(methoxymethyl)naphthalene |

|---|---|---|---|

| Functional Group | Diazonium (-N₂⁺) | Methoxy (-OCH₃) | Ethoxy, Methoxymethyl |

| Solubility | High in polar solvents | Moderate | Low |

| Reactivity | Electrophilic coupling | Electrophilic substitution | Nucleophilic substitution |

Sulfonate and Ammonio-Substituted Naphthalenes

a. 5-(Dimethylammonio)naphthalene-1-sulfonate Dihydrate

- Structure : Combines a sulfonate (-SO₃⁻) group at the 1-position and a dimethylammonio (-N⁺(CH₃)₂) group at the 5-position.

- Properties : High water solubility due to ionic groups. Forms a 3D hydrogen-bonded network in the crystalline state, enhancing thermal stability .

- Applications : Used in surfactant formulations and as a fluorescent probe.

b. 1-Chloronaphthalene-disulphonic Acids

Key Differences :

| Property | This compound | 5-(Dimethylammonio)naphthalene-1-sulfonate | 1-Chloronaphthalene-disulphonic Acids |

|---|---|---|---|

| Charge | Cationic (N₂⁺) | Zwitterionic (+ and - charges) | Anionic (-SO₃⁻) |

| Solubility | Polar aprotic solvents | Water | Water, strong acids |

| Stability | Thermally labile | High (crystalline network) | Moderate |

Q & A

Q. What computational methods predict the redox behavior of this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals (HOMO/LUMO) and predict reduction potentials. Compare computed values with cyclic voltammetry (CV) data in acetonitrile (0.1 M TBAPF₆) to validate accuracy. Solvent effects can be incorporated using the SMD implicit model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.